- Reduction of unsaturated 1,4-diketones by aluminum isopropoxide, Journal of the American Chemical Society, 1950, 72, 344-6
Cas no 959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione)
959-28-4 structure
Product Name:(E)-1,4-Diphenylbut-2-ene-1,4-dione
Numero CAS:959-28-4
MF:C16H12O2
MW:236.265284538269
MDL:MFCD00003083
CID:83256
PubChem ID:87568625
Update Time:2024-10-25
(E)-1,4-Diphenylbut-2-ene-1,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-1,2-Dibenzoylethylene
- Dibenzoylethylene
- trans-1,4-Diphenyl-2-butene-1,4-dione
- 1,2-Dibenzoylethylene, perdominantly trans, (trans-1,4-Diphenyl-2-butene-1,4-dione)
- (2E)-1,4-diphenylbut-2-ene-1,4-dione
- 1,2-Dibenzoylethylene
- trans-1.4-Diphenyl-2-butene-1.4-dione
- (2E)-1,4-diphenyl-2-buten-1,4-dione
- (E)-1,2-Dibenzoylethene
- (E)-1,2-DIBENZOYLETHYLENE
- 4-diphenyl-4-dion(e)-2-butene-1
- perdominantlytrans
- trans-1,2-Diabenzoylbenzene
- trans-1,4-diphenylbut-2-en-1,4-dione
- trans-1,4-diphenylbut-2-ene-1,4-dione
- trans-dibenzoylethylene
- TRANS-DIPHENACYLIDENE
- trans-Dibenzoylethene
- 1,2-Dibenzoylethene
- 1,4-Diphenyl-2-butene-1,4-dione
- 2-BUTENE-1,4-DIONE, 1,4-DIPHENYL-
- Ethylene, 1,2-dibenzoyl-
- trans-1,2-(Dibenzoyl)ethylene
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)-
- (E)-1,4-Diphenyl-2-butene-1,4-dione
- (E)-1,4-diphenyl-but-2-ene-1,4-dione
- 2-Butene-1,4-dione, 1,4-diphenyl-, (2E)-
- (2E)-1,4-diphenylbut-2-ene-1,4
- (2E)-1,4-Diphenyl-2-butene-1,4-dione (ACI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, (E)- (8CI)
- 2-Butene-1,4-dione, 1,4-diphenyl-, trans- (6CI)
- (E)-Dibenzoylethylene
- NSC 1983
- trans-1,2-Bis(benzoyl)ethylene
- trans-1,2-Dibenzoylethene
- WLN: RV1U1VR
- Z56756394
- 2-Butene-1, 1,4-diphenyl-, (E)-
- (2E)-1,4-Diphenyl-2-butene-1,4-dione #
- 6N-723
- DTXSID70883625
- 2-Butene-1,4-dione,1,4-diphenyl-,(2E)-
- NSC-1983
- AE-848/01504029
- USAF ND-57
- BRN 1871333
- 0-07-00-00812 (Beilstein Handbook Reference)
- Ethylene,2-dibenzoyl-
- CS-0204677
- NSC28072
- D2185
- 2-Butene-1, 1,4-diphenyl-
- (E)-1,4-diphenylbut-2-ene-1,4-dione
- 2-Butene-1,4-dione,1,4-diphenyl-
- NSC1983
- NS00079849
- 4070-75-1
- SCHEMBL2954318
- 1,4-Diphenylbut-2-ene-1,4-dione
- 959-28-4
- starbld0000826
- HMS1757J15
- D90008
- trans-1,4-dione
- 1,4-Diphenyl-but-2-ene-1,4-dione
- trans-1,4-Diphenyl-2-butene-1,4-dione, 96%
- AKOS001027092
- MFCD00003083
- NSC 28072
- EINECS 223-780-6
- NSC-28072
- SCHEMBL2954324
- EINECS 213-498-1
- (E)-1,4-Diphenylbut-2-ene-1,4-dione
-
- MDL: MFCD00003083
- Inchi: 1S/C16H12O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-12H/b12-11+
- Chiave InChI: WYCXGQSQHAXLPK-VAWYXSNFSA-N
- Sorrisi: C(C1C=CC=CC=1)(=O)/C=C/C(C1C=CC=CC=1)=O
- BRN: 1871333
Proprietà calcolate
- Massa esatta: 236.08400
- Massa monoisotopica: 236.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.2
- Superficie polare topologica: 34.1
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: cristallo giallo dell'ago
- Densità: 1.141±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 109.0 to 112.0 deg-C
- Punto di ebollizione: 338.73°C (rough estimate)
- Punto di infiammabilità: 138.2ºC
- Indice di rifrazione: 1.6000 (estimate)
- Solubilità: Quasi insolubile (0,054 g/l) (25°C),
- PSA: 34.14000
- LogP: 3.30840
- Solubilità: Non determinato
(E)-1,4-Diphenylbut-2-ene-1,4-dione Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S22-S24/25
- RTECS:EM7000000
- TSCA:Yes
(E)-1,4-Diphenylbut-2-ene-1,4-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12643-1g |
1,2-Dibenzoylethylene, predominantly trans, 96% |
959-28-4 | 96% | 1g |
¥411.00 | 2023-03-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L12643-5g |
1,2-Dibenzoylethylene, predominantly trans, 96% |
959-28-4 | 96% | 5g |
¥1386.00 | 2023-03-14 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162168-1g |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | >98.0% | 1g |
¥269.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162168-25G |
trans-1,2-Dibenzoylethylene |
959-28-4 | >98.0% | 25G |
¥2,005.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162168-5G |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | >98.0% | 5g |
¥829.90 | 2023-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D33209-5G |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 5g |
¥1031.03 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D33209-25G |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 25g |
¥3075.45 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870888-5g |
trans-1,2-Dibenzoylethylene |
959-28-4 | 98% | 5g |
1,228.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OG518-1g |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 98.0%(GC) | 1g |
¥294.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OG518-5g |
(E)-1,4-Diphenylbut-2-ene-1,4-dione |
959-28-4 | 98.0%(GC) | 5g |
¥866.0 | 2022-05-30 |
(E)-1,4-Diphenylbut-2-ene-1,4-dione Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Diphenyl sulfoxide , Potassium persulfate Catalysts: Tetrabutylammonium iodide ; 10 min, 100 °C; 100 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Diastereoselective sp3-C-H Functionalization of Arylmethyl Ketones and Transformation of E- to Z-Products Through Photocatalysis, European Journal of Organic Chemistry, 2020, 2020(4), 424-428
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Riferimento
- The Ramberg-Backlund rearrangement, Organic Reactions (Hoboken, 1977, 25,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium iodide Solvents: Dimethyl sulfoxide ; 2 min; cooled
Riferimento
- Studies on NaI/DMSO-induced retro-Michael addition (RMA) reactions on some 1,5-dicarbonyl compounds, Journal of Chemical Sciences (Bangalore, 2005, 117(1), 27-32
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Benzene
Riferimento
- trans-Dibenzoylethylene, Organic Syntheses, 1940, 20, 29-32
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Silver triflate , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Acetonitrile , Water ; 10 h, 80 °C; 80 °C → rt
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
1.2 Reagents: Selectfluor ; rt; 12 h, 50 °C
Riferimento
- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Cyclobutenediylium, 1,3-dihydroxy-2,4-bis(2,3,6,7-tetrahydro-8-hydroxy-1,1,7,7-t… Solvents: 1,2-Dichloroethane ; 24 h, rt
Riferimento
- Squaraines as near-infrared photocatalysts for organic reactions, Chemical Communications (Cambridge, 2022, 58(99), 13759-13762
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
- Syntheses and applications of vinylstannanes, 2009, , 71(1),
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Iodine Catalysts: Copper bromide (CuBr2) Solvents: Dimethylformamide ; 20 h, 80 °C
Riferimento
- A Highly Tunable Stereoselective Dimerization of Methyl Ketone: Efficient Synthesis of E- and Z-1,4-Enediones, Organic Letters, 2013, 15(9), 2148-2151
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Trimethyl phosphite Solvents: Toluene
Riferimento
- Debromination with trialkyl phosphite, Journal of Organic Chemistry, 1961, 26, 3595-6
Metodo di produzione 15
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Tetrahydrofuran , Water
Riferimento
- Reaction of N-fluoropyridinium salts with Wittig reagents: a novel and convenient approach to symmetric trans-olefins, Tetrahedron Letters, 1994, 35(48), 8951-4
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Sodium p-toluenesulfinate , Oxygen Solvents: Dimethylformamide ; 12 h, rt
Riferimento
- Synthesis of (E)-1,4-Enediones from α-Halo Ketones Through a Sodium Sulfinate Mediated Reaction, European Journal of Organic Chemistry, 2014, 2014(36), 8035-8039
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Aluminum chloride
Riferimento
- A new method of preparing dibenzoylethylene and related compounds, Journal of the American Chemical Society, 1923, 45, 1303-7
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile Catalysts: Copper acetylacetonate Solvents: 1,2-Dichloroethane ; 4 h, 60 °C
Riferimento
- Copper-catalyzed reaction of acylmethylide sulfur ylides with dialkyl azodicarboxylates, Huaxue Shiji, 2019, 41(9), 899-904
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Asymmetric diastereoselective synthesis of spirocyclopropane derivatives of oxindole, European Journal of Organic Chemistry, 2014, 2014(17), 3599-3606
(E)-1,4-Diphenylbut-2-ene-1,4-dione Raw materials
- 2-(Methylsulfonyl)-1-phenylethanone
- 2-Bromoacetophenone
- cis-1,4-diphenylbut-2-ene-1,4-dione
- (Benzoylmethylene)triphenylphosphorane
- 2-Bromo-2-[(2-oxo-2-phenylethyl)sulfonyl]-1-phenylethanone
- 1,2-Dibenzoylethane
- 2-(Dimethyl (oxo)-λ6-sulfanylidene)-1-phenylethan-1-one
- Benzene, 1,1'-[(1E)-1-buten-3-yne-1,4-diyl]bis-
- Propanedioic acid, (1-benzoyl-3-oxo-3-phenylpropyl)-, diethyl ester
- Acetophenone
- alpha-diazoacetophenone
- 1,4-Butanedione, 2,3-dibromo-1,4-diphenyl-, (2R,3S)-rel-
(E)-1,4-Diphenylbut-2-ene-1,4-dione Preparation Products
(E)-1,4-Diphenylbut-2-ene-1,4-dione Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione
Numero d'ordine:A1207561
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:47
Prezzo ($):265.0
Email:sales@amadischem.com
(E)-1,4-Diphenylbut-2-ene-1,4-dione Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
959-28-4 ((E)-1,4-Diphenylbut-2-ene-1,4-dione) Prodotti correlati
- 35845-66-0((E)-1-Phenylbut-2-en-1-one)
- 56438-81-4(2-Hexen-1-one, 1-phenyl-, (2E)-)
- 17342-09-5((E)-1,4-Bis(4-methylphenyl)-2-butene-1,4-dione)
- 495-41-0(1-Phenyl-2-buten-1-one)
- 604006-99-7(2-Buten-1-one, 1-(4-methylphenyl)-, (2E)-)
- 61752-66-7(2-Penten-1-one, 1-phenyl-, (2E)-)
- 4070-75-1(2-Butene-1,4-dione,1,4-diphenyl-)
- 959-27-3(cis-1,4-diphenylbut-2-ene-1,4-dione)
- 5465-41-8((2E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione)
- 19738-86-4(2-Penten-1-one, 1-phenyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959-28-4)(E)-1,4-Diphenylbut-2-ene-1,4-dione
Purezza:99%
Quantità:25g
Prezzo ($):265.0